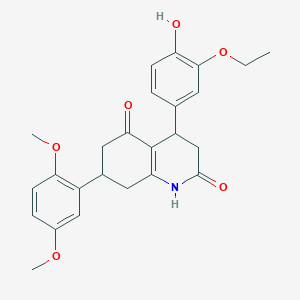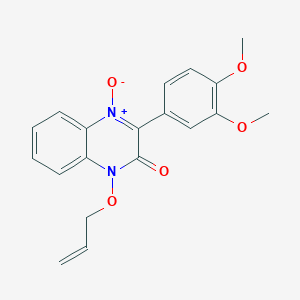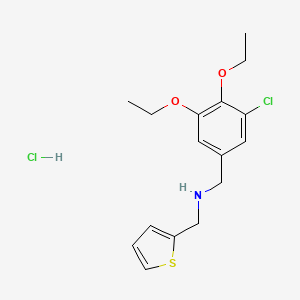![molecular formula C13H18N6O2S B4685895 [(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetonitrile](/img/structure/B4685895.png)
[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetonitrile
Vue d'ensemble
Description
[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)thio]acetonitrile, commonly known as DMTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTA is a member of the triazine family of compounds, which are known for their diverse range of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of DMTA is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that DMTA induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. DMTA has also been shown to inhibit the activity of enzymes involved in the biosynthesis of pro-inflammatory cytokines, leading to reduced inflammation.
Biochemical and Physiological Effects:
DMTA has been shown to have a range of biochemical and physiological effects. Studies have shown that DMTA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DMTA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, DMTA has been shown to exhibit potent anti-microbial activity against a variety of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMTA in lab experiments is its potent anti-cancer, anti-inflammatory, and anti-microbial activities. DMTA is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using DMTA in lab experiments is its potential toxicity. Studies have shown that DMTA can be toxic to normal cells at high concentrations, which may limit its potential therapeutic applications.
Orientations Futures
Future research on DMTA could focus on elucidating its exact mechanism of action and identifying potential therapeutic applications. Studies could also explore the use of DMTA in combination with other anti-cancer or anti-inflammatory agents to enhance its efficacy. In addition, further research could investigate the potential toxicity of DMTA and identify ways to minimize its toxicity while maintaining its therapeutic efficacy. Overall, DMTA is a promising compound with a range of potential applications in scientific research.
Applications De Recherche Scientifique
DMTA has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its anti-cancer properties. Studies have shown that DMTA exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. DMTA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, DMTA has also been studied for its anti-inflammatory and anti-microbial activities. Studies have shown that DMTA inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of inflammation. DMTA has also been shown to exhibit potent anti-microbial activity against a variety of bacterial and fungal pathogens.
Propriétés
IUPAC Name |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c14-1-10-22-13-16-11(18-2-6-20-7-3-18)15-12(17-13)19-4-8-21-9-5-19/h2-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHIZHGLIRKNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)SCC#N)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(aminocarbonyl)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide](/img/structure/B4685824.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4685826.png)
![ethyl 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4685832.png)
![2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)butan-1-ol hydrochloride](/img/structure/B4685834.png)
![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4685836.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4685838.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide](/img/structure/B4685852.png)
![1-ethyl-N-(3-methoxyphenyl)-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B4685854.png)


![2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride](/img/structure/B4685874.png)

![N-cyclohexyl-4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4685898.png)